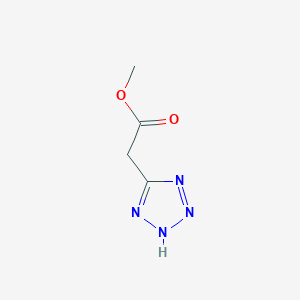

methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2H-tetrazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXJLWARDIMWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 2h 1,2,3,4 Tetrazol 5 Yl Acetate and Structural Analogues

Strategic Approaches to Tetrazole Ring Annulation

The formation of the tetrazole ring is a cornerstone of the synthesis of these compounds, with several strategic approaches available to chemists.

Innovations in [3+2] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloadditions)

The [3+2] cycloaddition of nitriles with an azide (B81097) source is the most prevalent and efficient method for constructing the 5-substituted 1H-tetrazole ring. nih.govnih.gov This reaction, first described in 1901, involves the interaction between the HOMO of the azide and the LUMO of the nitrile. nih.gov The reaction's scope can be limited by the need for strong electron-withdrawing groups on the nitrile to facilitate the reaction, often requiring high temperatures and catalysts. nih.gov

Modern innovations have focused on overcoming these limitations through catalysis. A variety of catalysts have been developed to enhance the rate and efficiency of the azide-nitrile cycloaddition. organic-chemistry.org Lewis acids like zinc and aluminum salts activate the nitrile group, leading to an open-chain intermediate that cyclizes to form the tetrazole. organic-chemistry.org

Recent advancements have seen the use of various metal complexes and nanocatalysts to promote this transformation under milder and more environmentally friendly conditions. jchr.orgamerigoscientific.comacs.org For instance, copper (II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles, yielding 5-substituted 1H-tetrazoles. jchr.orgjchr.org Similarly, a cobalt(II) complex with a tetradentate ligand has been successfully used for the same purpose, representing the first use of cobalt complexes for this reaction under homogeneous conditions. nih.govacs.org Mechanistic studies suggest that these metal-catalyzed reactions may proceed through the coordination of either the azide or the nitrile to the metal center. nih.gov

The following table summarizes various catalytic systems used in [3+2] cycloaddition for tetrazole synthesis:

| Catalyst System | Substrates | Conditions | Key Advantages |

|---|---|---|---|

| Copper (II) complex | Sodium azide, nitriles | Mild conditions, green solvents | High yields, reduced risks of explosion, adherence to green chemistry principles. jchr.orgjchr.org |

| Cobalt (II) complex | Sodium azide, aryl nitriles | Mild reaction conditions | Excellent activity, near quantitative yields for most substrates. nih.govacs.org |

| Zinc(II) chloride | Sodium azide, nitriles/thiocyanates | Isopropanol, n-propanol, or n-butanol | Mild conditions, short reaction times, very good yields. organic-chemistry.org |

| Nanocrystalline ZnO | Nitriles, sodium azide | 120–130 °C | High product yields (69–82%), excellent recyclability. amerigoscientific.com |

| Fe3O4@chitin and Fe3O4@tryptophan–La | Nitriles, sodium azide | Not specified | High yields, short reaction times. amerigoscientific.com |

Cyclization Routes from Precursor Compounds

Beyond the direct cycloaddition to a nitrile, tetrazole rings can be formed through the cyclization of pre-functionalized open-chain precursors. For instance, the reaction of amidines and guanidines with the diazotizing reagent FSO2N3 under mild aqueous conditions can rapidly produce tetrazole derivatives. organic-chemistry.org

Another approach involves the synthesis of 5-substituted-1-tetrazolylacetic esters from N-acyl derivatives of α-amino acid esters. acs.org This method utilizes phosphorus pentachloride and hydrazoic acid to facilitate the ring closure. acs.org Given that a free carboxyl group would react with these reagents, the synthesis is performed on the ester derivative. acs.org

Fused tetrazole ring systems can also be synthesized via intramolecular [2+3] cycloadditions of organic azides and heteroatom-substituted nitriles. nih.gov Additionally, a review of synthetic routes to 2H-tetrazoles highlights methods involving the cyclization of open-chain precursors and the transformation of other non-tetrazolic heterocyclic rings. researchgate.net

Esterification and Post-Tetrazolization Functionalization Strategies for the Acetate (B1210297) Moiety

Once the tetrazole ring is formed, the introduction or modification of the acetate group is a key step. A direct method for synthesizing a structural analogue of the target compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, involves the esterification of a pre-existing tetrazole. nih.gov In this specific synthesis, 2-(2H-tetrazol-5-yl)phenol is reacted with methyl 2-bromoacetate in the presence of potassium carbonate in acetonitrile (B52724). nih.gov This reaction, however, can lead to a mixture of isomeric products. nih.gov

The hydrolysis of 1H-tetrazole-1-acetate esters to the corresponding 1H-tetrazole-1-acetic acid is another important transformation. google.com This can be achieved by treating the ester with aqueous acid or base. google.com For example, refluxing ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate with 1N hydrochloric acid yields hydrated 1H-tetrazole-1-acetic acid. google.com Similarly, the crude ethyl ester of 5-(isobutoxycarbonyl)-1H-tetrazole-1-acetic acid can be hydrolyzed with concentrated hydrochloric acid and water. prepchem.com This demonstrates that the ester group of the acetate moiety can be readily manipulated post-synthesis.

The synthesis of 1H-tetrazole-1-acetate esters can also be achieved by reacting azidoacetate esters with acyl cyanides or cyanoformates. google.com These ester products are valuable intermediates for producing 1H-tetrazole-1-acetic acid. google.com

Elucidating Regioselectivity in Tetrazole Substitution Patterns

A significant challenge in the synthesis of N-substituted tetrazoles is controlling the regioselectivity of the substitution. Alkylation of 5-substituted tetrazoles can occur at either the N1 or N2 position of the tetrazole ring, often resulting in a mixture of 1,5- and 2,5-disubstituted isomers. rsc.orgresearchgate.net

The regioselectivity of these reactions is influenced by several factors. One proposed rationale is based on the difference in the mechanism of nucleophilic substitution (first-order vs. second-order). rsc.org The steric hindrance of the electrophile is not the sole determining factor for the observed product ratios. rsc.org In some cases, the 2,5-disubstituted tetrazole is preferentially formed in moderate to excellent yields. rsc.org

In the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate from the reaction of 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, three isomeric products were formed, with the desired 2,5-disubstituted product being the major one. nih.gov However, in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, two regioisomers were obtained in nearly equal proportions (55% for the 2,5-disubstituted and 45% for the 1,5-disubstituted product). mdpi.com The chemical shift of the tetrazole's quaternary carbon in 13C NMR spectroscopy is a useful tool for distinguishing between the two isomers, as it is typically deshielded by about 9.2–12.2 ppm in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts. mdpi.com

Integration of Green Chemistry Principles in Synthetic Optimization

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to improve safety, efficiency, and environmental friendliness. jchr.orgeurekaselect.com A key aspect of this is the move towards using greener solvents, such as water and ethanol, and avoiding toxic ones like DMF. jchr.orgrsc.org The use of multicomponent reactions (MCRs) is another green approach that enhances step and atom economy by utilizing all substrates and reducing the formation of side products. eurekaselect.com

The development of synthetic protocols that minimize waste and avoid hazardous reagents is a primary goal. eurekaselect.com For instance, preparing 1-substituted tetrazoles using stoichiometric amounts of sodium azide and an amine under solvent-free conditions prevents the formation of residual sodium azide, which can form explosive heavy-metal azides or toxic hydrazoic acid. rsc.org The use of recyclable heterogeneous catalysts, such as natural Natrolite zeolite, further contributes to the greenness of the synthesis. rsc.org

The following table highlights some green chemistry approaches in tetrazole synthesis:

| Green Chemistry Principle | Application in Tetrazole Synthesis | Example |

|---|---|---|

| Use of Green Solvents | Replacing toxic solvents like DMF with water, ethanol, or PEG-400. jchr.orgresearchgate.net | Synthesis of 5-substituted 1H-tetrazoles in PEG-400. researchgate.net |

| Atom Economy | Employing multicomponent reactions (MCRs) to incorporate all reactants into the final product. eurekaselect.com | Ugi-azide reaction for the synthesis and functionalization of tetrazoles. eurekaselect.com |

| Waste Prevention | Using stoichiometric amounts of reagents to avoid hazardous residues. rsc.org | Solvent-free synthesis of 1-substituted tetrazoles using stoichiometric sodium azide. rsc.org |

| Catalysis | Utilizing reusable and non-toxic catalysts to improve efficiency and reduce waste. amerigoscientific.comrsc.org | Natrolite zeolite as a reusable heterogeneous catalyst. rsc.org |

Development and Application of Advanced Catalytic Systems

The field of tetrazole synthesis has been significantly advanced by the development of novel catalytic systems. jchr.orgamerigoscientific.comeurekaselect.com These catalysts not only improve reaction rates and yields but also contribute to greener synthetic routes. Nanomaterials have emerged as highly efficient catalysts due to their large surface area-to-volume ratio and ease of modification. amerigoscientific.comnih.gov

Examples of advanced catalytic systems include:

Copper (II) Complexes: Used for the [3+2] cycloaddition of sodium azide to nitriles, offering high yields under safe and green conditions. jchr.orgjchr.org

Cobalt (II) Complexes: A novel application for the homogeneous catalytic synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition. nih.govacs.org

Nanocatalysts: A wide range of nanomaterials have been employed, including:

Palladium-arginine complex immobilized on boehmite nanoparticles (Pd-Arg@boehmite): A green catalyst with excellent substrate compatibility and reusability. amerigoscientific.comnih.gov

Magnetic Nanoparticles: Systems like Fe3O4@chitin, Fe3O4@tryptophan–La, and Fe3O4@MCM-41-SB-Cu offer high efficiency, short reaction times, and easy separation and recyclability. amerigoscientific.comnih.gov

Zinc Oxide (ZnO) Nanoparticles: Act as efficient heterogeneous acid catalysts for the synthesis of 5-substituted-1H-tetrazoles. amerigoscientific.com

Carbon-Based Nanomaterials: Materials like multi-walled carbon nanotubes serve as stable and versatile supports for catalysts. amerigoscientific.com

These advanced catalytic systems represent a significant step forward in the synthesis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate and its analogues, enabling more efficient, selective, and sustainable chemical processes. amerigoscientific.comnih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction and functionalization of the tetrazole ring system, providing efficient and selective routes to diverse derivatives. Palladium and copper catalysts, in particular, have been extensively explored for the synthesis of tetrazole compounds.

A notable example of palladium catalysis is the three-component coupling (TCC) reaction for the synthesis of 2-allyltetrazoles. nih.gov This reaction proceeds smoothly between malononitrile (B47326) derivatives, allyl acetate, and trimethylsilyl (B98337) azide in the presence of a catalytic amount of Pd(PPh3)4. nih.gov A proposed key intermediate in this catalytic cycle is a π-allylpalladium azide complex, which undergoes a [3+2] cycloaddition with the cyano compound to form the tetrazole ring. nih.gov While this method directly yields an N-allyl substituted tetrazole, subsequent deallylation can provide the free NH-tetrazole, which can then be alkylated to introduce the methyl acetate group.

Copper-catalyzed reactions have also emerged as a versatile strategy for tetrazole synthesis. For instance, copper(II) acetate has been effectively used to promote the synthesis of 5-amino-1-phenyl-1H-tetrazole from phenyl isothiocyanate and sodium azide in DMSO at room temperature. This method demonstrates the utility of copper in facilitating the cyclization process under mild conditions. Furthermore, copper catalysis is also relevant for the modification of the carboxylic acid functionality that might be present in a precursor to the target molecule. A copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as the methyl source has been reported, offering a direct route to methyl esters. organic-chemistry.org This approach could be envisioned for the final esterification step in the synthesis of this compound.

| Catalyst | Reactants | Product Type | Key Features |

| Pd(PPh₃)₄ | Malononitrile derivatives, Allyl acetate, Trimethylsilyl azide | 2-Allyltetrazoles | Three-component coupling; mild conditions. nih.gov |

| Cu(OAc)₂·H₂O | Phenyl isothiocyanate, Sodium azide | 5-Amino-1-phenyl-1H-tetrazole | Green solvent (DMSO); room temperature. |

| CuCl₂·2H₂O | Carboxylic acid, DMSO | Methyl ester | DMSO as methyl source; broad substrate scope. organic-chemistry.org |

Metal-Free Organic Transformations

Metal-free organic transformations provide an attractive alternative to transition metal-catalyzed methods, often avoiding the cost and potential toxicity associated with metal catalysts. A direct and relevant example of this approach is the synthesis of a structural analogue of the target compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate.

This synthesis was achieved through the esterification of 2-(2H-tetrazol-5-yl)phenol with methyl 2-bromoacetate. nih.gov The reaction was carried out in acetonitrile at 273 K for 30 minutes, followed by stirring for 24 hours in the presence of potassium carbonate as a base. nih.gov This straightforward nucleophilic substitution reaction highlights a common and effective method for introducing the acetate moiety onto the tetrazole nitrogen. The reaction, however, can lead to a mixture of N1 and N2 isomers, necessitating purification by column chromatography to isolate the desired product. nih.gov

The general principle of this reaction involves the deprotonation of the tetrazole NH by the base, creating a tetrazolate anion which then acts as a nucleophile, attacking the electrophilic carbon of methyl 2-bromoacetate to form the C-N bond and yield the final product.

| Starting Material | Reagents | Product | Reaction Conditions |

| 2-(2H-Tetrazol-5-yl)phenol | Methyl 2-bromoacetate, Potassium carbonate | Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | Acetonitrile, 273 K to room temperature, 24 h. nih.gov |

Nanoparticle-Mediated Catalysis

In recent years, the use of nanoparticles as catalysts has gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Nanoparticle-mediated catalysis is considered a green and sustainable approach for the synthesis of tetrazoles, often allowing for milder reaction conditions and easier catalyst recovery and reuse.

A common application of this methodology is the [3+2] cycloaddition of nitriles with sodium azide to form 5-substituted-1H-tetrazoles. Various types of nanoparticles have been employed to catalyze this transformation effectively. For instance, magnetic nanoparticles, such as Fe3O4 functionalized with organic ligands or metal complexes, have been shown to be efficient catalysts. beilstein-journals.org These catalysts can be easily separated from the reaction mixture using an external magnet, facilitating their recycling. Other nanomaterials, including zinc oxide (ZnO) nanoparticles and copper-based nanocomposites, have also demonstrated excellent catalytic activity in tetrazole synthesis. nih.gov

While the direct synthesis of this compound using this method has not been explicitly detailed, the synthesis of its core structure, 5-(cyanomethyl)-1H-tetrazole, from malononitrile and sodium azide is a feasible approach. The resulting tetrazole can then be subjected to esterification. The table below summarizes various nanoparticle catalysts used for the synthesis of 5-substituted tetrazoles.

| Nanoparticle Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |

| Fe₃O₄@tryptophan@Ni | Various nitriles, NaN₃ | Water | 80 | 85-98 beilstein-journals.org |

| Fe₃O₄@SiO₂-APTES-TFA | Various nitriles, NaN₃ | EtOH | 80 | 90-98 beilstein-journals.org |

| Nanocrystalline ZnO | Various nitriles, NaN₃ | DMF | 120-130 | 69-82 nih.gov |

| Cu/AC/r-GO | Various nitriles, NaN₃ | DMF | 110 | 85-96 nih.gov |

Multicomponent and Cascade Reaction Sequences for Compound Assembly

Multicomponent reactions (MCRs) and cascade reaction sequences offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully applied to the synthesis of diverse tetrazole derivatives. nih.gov

The Ugi tetrazole four-component reaction (UT-4CR) involves the reaction of an aldehyde or ketone, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide) to produce α-amino tetrazoles. nih.gov This reaction is highly versatile and allows for the introduction of significant molecular diversity. By choosing appropriate starting materials, such as glyoxylic acid derivatives, it is conceivable to construct precursors to tetrazolyl acetates.

The Passerini tetrazole three-component reaction (PT-3CR) is another powerful tool that combines an aldehyde or ketone, an isocyanide, and hydrazoic acid (or a surrogate) to yield α-acyloxy tetrazoles. nih.govrsc.org Recent advancements have focused on developing more efficient and greener versions of these reactions. For instance, the use of tetrazole aldehydes as building blocks in subsequent MCRs has been explored as a novel strategy to create complex, drug-like molecules. beilstein-journals.orgbeilstein-archives.org These building blocks can be synthesized via a PT-3CR and then utilized in Ugi or other Passerini reactions. beilstein-journals.orgnih.gov

Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential manner, have also been employed in the synthesis of complex heterocyclic systems. For example, a copper-cascade catalysis has been developed for the three-component reaction of indoles, sulfonyl azides, and terminal alkynes to afford 3-functionalized indoles in a single step. rsc.org While not directly applied to the synthesis of the target molecule, this illustrates the potential of cascade strategies in efficiently building molecular complexity.

| Reaction Type | Components | Product Type | Key Features |

| Ugi Tetrazole (UT-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Azide | α-Amino tetrazoles | High diversity, one-pot synthesis. nih.govrug.nl |

| Passerini Tetrazole (PT-3CR) | Aldehyde/Ketone, Isocyanide, Azide | α-Acyloxy tetrazoles | Atom-economical, convergent. nih.govrsc.org |

| MCR with Tetrazole Building Blocks | Tetrazole aldehyde, Amine, Isocyanide, Carboxylic acid (Ugi) | Complex tetrazole derivatives | Modular approach to complex molecules. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org |

Mechanistic Investigations and Reactivity Profiles of Methyl 2 2h 1,2,3,4 Tetrazol 5 Yl Acetate

Detailed Reaction Mechanisms of Tetrazole Ring Formation

The synthesis of the 5-substituted tetrazole ring, the core of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, is most commonly achieved through the [3+2] cycloaddition of a nitrile with an azide (B81097). nih.govresearchgate.net This reaction, while formally a cycloaddition, has been the subject of considerable mechanistic debate. nih.govacs.org Investigations using density functional theory (DFT) have explored various potential pathways, including a concerted cycloaddition and stepwise mechanisms involving either neutral or anionic azide species. nih.govacs.orgacs.org

Current evidence suggests that the reaction does not always follow a simple concerted [3+2] mechanism, especially when using azide salts. acs.orgacs.org A more nuanced mechanism is proposed, which involves an initial activation of the nitrile. nih.govacs.org In the presence of a proton source or a Lewis acid, the nitrile nitrogen is activated, making the carbon atom more electrophilic and susceptible to attack by the azide anion. youtube.com This leads to the formation of an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. nih.govacs.org The activation barriers for this process are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile; stronger electron-withdrawing groups lower the energy of the LUMO of the nitrile, facilitating a smoother reaction. nih.govnih.gov

The general mechanism can be summarized as follows:

Nitrile Activation: The nitrile is activated by a proton or Lewis acid.

Nucleophilic Attack: The azide anion attacks the activated nitrile carbon.

Intermediate Formation: An imidoyl azide intermediate is formed.

Cyclization: The intermediate cyclizes to form the tetrazolate anion.

Protonation: The tetrazolate anion is protonated to yield the final 1H-tetrazole product.

This pathway helps explain why the reaction often requires elevated temperatures and the use of catalysts. nih.govacs.org

Intramolecular Tautomerism and Isomerization Dynamics within the Tetrazole System

5-substituted tetrazoles, including methyl 2-(tetrazol-5-yl)acetate, exist as a mixture of two principal tautomers: the 1H- and 2H-forms. nih.govmdpi.com A third tautomer, the 5H-form, is significantly less stable and generally not observed experimentally. researchgate.net The position of the proton on the tetrazole ring has a profound impact on the compound's physical, chemical, and biological properties.

| Property | 1H-Tautomer | 2H-Tautomer | Reference |

|---|---|---|---|

| Stability (Solution) | Generally more stable and predominant | Less stable | nih.govmdpi.com |

| Stability (Gas Phase) | Less stable | More stable | mdpi.com |

| Acidity (pKa) | Comparable to carboxylic acids (e.g., pKa of 1H-tetrazole is ~4.9) | mdpi.com | |

| Lipophilicity | More lipophilic than corresponding carboxylic acids | mdpi.comresearchgate.net |

The equilibrium between the 1H and 2H tautomers is dynamic. While monomolecular tautomeric transformations have high activation barriers, intermolecular proton transfer, particularly in H-bonded complexes, can occur with much lower energy barriers, facilitating rapid interconversion. acs.org For methyl 2-(tetrazol-5-yl)acetate, the substituent at the C5 position influences the tautomeric preference, but in solution, the 1H-form is typically the major species. nih.gov This equilibrium is crucial in derivatization reactions, as alkylating agents can react at different nitrogen atoms, leading to isomeric products.

Electrophilic and Nucleophilic Characteristics of the Tetrazole and Acetate (B1210297) Functionalities

The chemical reactivity of this compound is dictated by the distinct characteristics of its two functional groups.

Tetrazole Ring: The tetrazole ring is electron-rich due to the presence of four nitrogen atoms but also possesses a proton with acidity comparable to that of carboxylic acids. numberanalytics.combhu.ac.in This dual nature governs its reactivity.

Nucleophilicity: The deprotonated tetrazolate anion is a potent nucleophile. The nitrogen atoms of the neutral ring can also act as nucleophiles, particularly in N-substitution reactions like alkylation. numberanalytics.com Alkylation is a common reaction but often suffers from a lack of regioselectivity, yielding a mixture of N-1 and N-2 substituted isomers. researchgate.netproquest.com The ratio of these isomers is influenced by factors such as the alkylating agent, solvent, temperature, and the nature of the C5-substituent. researchgate.netacs.org Higher temperatures and certain reaction conditions can favor N-1 substitution. acs.org

Electrophilicity: The tetrazole ring itself is generally resistant to electrophilic attack on its carbon atom due to the electron-withdrawing nature of the multiple nitrogen atoms. bhu.ac.in However, electrophilic substitution can occur on the ring nitrogens.

Acetate Functionality: The methyl acetate group (-CH₂COOCH₃) provides additional reactive sites:

Nucleophilic Attack: The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. This allows for classic ester transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reaction with hydrazine (B178648) to produce hydrazides. researchgate.net

Enolate Formation: The α-protons on the methylene (B1212753) bridge (-CH₂-) are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Advanced Derivatization and Chemical Transformations of the Compound

The dual functionality of this compound makes it a versatile starting material for the synthesis of more complex molecules.

Synthetic Pathways to Hydrazide Derivatives

The conversion of the methyl ester to a hydrazide is a straightforward and common transformation. This is typically achieved by reacting the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like methanol (B129727) or ethanol. researchgate.net

The reaction proceeds via a nucleophilic acyl substitution mechanism:

The nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.

A tetrahedral intermediate is formed.

The methoxy (B1213986) group is eliminated as methanol, resulting in the formation of the stable hydrazide, 2-(2H-1,2,3,4-tetrazol-5-yl)acetohydrazide.

These hydrazide derivatives are valuable intermediates themselves, serving as precursors for the synthesis of hydrazones, azines, and other heterocyclic systems. researchgate.net

Formation of Carbamate and Sulfonamide Analogues for Structure-Activity Relationship Studies

Carbamate and sulfonamide moieties are frequently incorporated into molecules during drug discovery to probe structure-activity relationships (SAR).

Carbamate Formation: Carbamates can be synthesized from derivatives of this compound. For instance, the corresponding carboxylic acid (obtained via ester hydrolysis) can be subjected to a Curtius rearrangement. researchgate.net In this sequence, the carboxylic acid is converted to an acid azide, which upon heating rearranges to an isocyanate. The isocyanate can then be trapped with an alcohol to yield the desired carbamate. researchgate.netresearchgate.net

Sulfonamide Formation: To introduce a sulfonamide group, the tetrazole ring can be functionalized. For example, if an amino group is present on a substituent attached to the tetrazole, it can be reacted with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base to form a sulfonamide linkage. tandfonline.com Alternatively, synthetic strategies have been developed for the direct synthesis of tetrazoles bearing a sulfonamide group, often involving [3+2] cycloaddition reactions with specialized reagents. researchgate.netresearchgate.net These analogues are crucial in medicinal chemistry for modulating properties like solubility, binding affinity, and metabolic stability.

Understanding Thermal Decomposition Pathways of the Compound

The thermal stability and decomposition of tetrazoles are of significant interest, particularly for their use as high-energy materials. researchgate.net The decomposition of N-substituted tetrazoles is thought to begin with the elimination of a molecule of nitrogen (N₂) directly from the tetrazole ring. researchgate.net

For C-substituted tetrazoles, the process can be more complex, potentially involving a preliminary isomerization to an azidoimine tautomer before N₂ elimination. researchgate.net Theoretical studies on unsubstituted tetrazole have shown that tautomeric equilibria play a critical role in the decomposition mechanism. acs.org The decomposition is not a simple ring-opening but involves intermediates such as N-heterocyclic carbenes. acs.org

The primary decomposition pathway for many tetrazole derivatives is the elimination of molecular nitrogen, a highly exothermic process that serves as a significant driving force. acs.orgresearchgate.net The stability of the compound and the specific decomposition pathway are influenced by the nature of the substituents on both the carbon and nitrogen atoms of the ring. researchgate.net For this compound, decomposition would likely be initiated by the cleavage of the tetrazole ring, leading to the release of N₂ and the formation of various reactive fragments.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 2h 1,2,3,4 Tetrazol 5 Yl Acetate

Comprehensive Spectroscopic Analyses for Structural and Conformational Elucidation

Detailed experimental data for the comprehensive spectroscopic analysis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is not available in the reviewed sources.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, Solid-State NMR)

Specific ¹H, ¹³C, and ¹⁵N NMR spectral data for this compound, including chemical shifts, coupling constants, and relaxation data, have not been reported in the available literature. Solid-state NMR analysis is also undocumented.

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group and Bonding Analysis

Experimentally determined FTIR and Raman spectra for this compound are not present in the surveyed literature. Therefore, a detailed analysis of its functional group vibrations and bonding characteristics based on this technique cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry data, which would confirm the precise molecular mass and detail the fragmentation pathways of this compound, could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Information regarding the UV-Vis absorption spectrum of this compound, including wavelengths of maximum absorption (λmax) and molar absorptivity coefficients, is not available.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A single-crystal X-ray diffraction study for this compound has not been published.

Elucidation of Molecular Conformation and Dihedral Angles

Without a crystal structure, a definitive, experimentally-verified description of the solid-state molecular conformation and the specific dihedral angles of this compound cannot be compiled.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

A detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be conducted without experimental crystallographic data. Such an analysis would typically involve the identification of hydrogen bond donors and acceptors, and the measurement of bond lengths and angles to characterize the hydrogen bonding network. Furthermore, the potential for π-π stacking interactions between the tetrazole rings would be assessed by measuring parameters like the centroid-centroid distance and interplanar angles. Lacking a determined crystal structure, these specific details remain unknown for this compound.

Resolving Tautomeric Forms and Polymorphism in the Crystalline State

The resolution of tautomeric forms and the identification of polymorphism in the crystalline state are critically dependent on X-ray diffraction studies. Tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net For the parent compound, (tetrazol-5-yl)-acetic acid, studies have shown that the 1H-tautomer is exclusively present in the crystalline state. However, it is not possible to definitively state which tautomer of this compound is stable in the solid phase without experimental verification. Similarly, the investigation of polymorphism, which is the ability of a compound to crystallize in multiple different crystal structures, requires extensive crystallographic screening and analysis, for which no data is currently available.

Computational and Theoretical Studies of Methyl 2 2h 1,2,3,4 Tetrazol 5 Yl Acetate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of tetrazole derivatives. DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of this size. Common approaches involve various functionals, such as B3LYP and MPW1PW91, paired with different basis sets like 6-311++G(d,p) and LanL2DZ. researchgate.netresearchgate.netnih.gov The selection of the functional and basis set is crucial and is often validated by comparing calculated results with experimental data. researchgate.net High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are also employed for highly accurate energy calculations, especially for tautomeric equilibria. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in the molecule. Using methods like DFT, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For tetrazole derivatives, calculations often show a high degree of planarity in the tetrazole ring itself. nih.govmdpi.com However, the methyl acetate (B1210297) group attached to the nitrogen atom introduces conformational flexibility. The dihedral angle between the tetrazole ring and the substituent is a critical parameter determined through optimization. nih.govscienceopen.com

Electronic structure analysis provides insights into the distribution of electrons within the molecule. Calculations of frontier molecular orbitals (HOMO and LUMO) are particularly important, as the energy gap between them relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Geometrical Parameters for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| N1-N2 | 1.33 Å | |

| N2-N3 | 1.30 Å | |

| N3-N4 | 1.35 Å | |

| N4-C5 | 1.32 Å | |

| C5-N1 | 1.34 Å | |

| N2-C(methylene) | 1.45 Å | |

| C(methylene)-C(carbonyl) | 1.51 Å | |

| C(carbonyl)=O | 1.21 Å | |

| Bond Angles | ||

| N1-N2-N3 | 108.5° | |

| N2-N3-N4 | 110.0° | |

| N3-N4-C5 | 105.5° | |

| N4-C5-N1 | 109.0° | |

| C5-N1-N2 | 107.0° | |

| Dihedral Angle | ||

| Tetrazole Ring - Acetate Group | ~80-90° |

Note: The values in this table are representative and based on typical results for similar structures found in the literature. nih.govmdpi.com

Theoretical calculations are extensively used to predict spectroscopic data, which can then be compared with experimental results for structural validation. Vibrational frequencies corresponding to FT-IR spectra can be calculated using DFT methods. researchgate.netsemanticscholar.org These calculations help in assigning specific vibrational modes to the observed absorption bands, such as the characteristic stretches of the C=O, C-N, and N=N bonds. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra, which is particularly useful for distinguishing between isomers. nih.govlookchem.com

Table 2: Comparison of Experimental and Computationally Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

| C=O Stretch (Ester) | ~1750 cm⁻¹ | ~1745 cm⁻¹ |

| C-N Stretch | ~1250 cm⁻¹ | ~1240 cm⁻¹ |

| Tetrazole Ring Stretch | ~1400-1600 cm⁻¹ | ~1390-1590 cm⁻¹ |

| CH₂ Stretch | ~2950 cm⁻¹ | ~2945 cm⁻¹ |

Note: This table presents hypothetical data to illustrate the typical agreement between experimental and calculated values. researchgate.net

Tetrazoles exhibit prototropic tautomerism, meaning the hydrogen atom can be located on different nitrogen atoms of the ring. For substituted tetrazoles, the 1H- and 2H-tautomers are the most common. researchgate.netnih.govresearchgate.net Computational chemistry is essential for determining the relative stability of these tautomers. By mapping the potential energy surface (PES), researchers can identify all possible stable conformers for each tautomer and calculate their relative energies. researchgate.netnih.gov These studies consistently show that the 2H-tautomer of many 5-substituted tetrazoles is thermodynamically more stable than the 1H-tautomer. researchgate.net The energy difference between tautomers and the energy barriers for their interconversion are critical for understanding the compound's behavior in different environments. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. For this compound, NBO analysis can quantify the delocalization of electrons within the aromatic tetrazole ring and investigate hyperconjugative interactions between the ring and the methyl acetate substituent. This analysis provides a detailed picture of the electronic effects that govern the molecule's structure and reactivity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with a solvent. MD simulations can model how the methyl acetate side chain rotates and flexes in a solution, providing a more realistic understanding of its conformational landscape at a given temperature. Furthermore, these simulations are crucial for studying solvation effects, showing how solvent molecules (e.g., water) arrange around the solute and influence its preferred conformation and tautomeric equilibrium. lookchem.com

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational methods are invaluable for exploring the mechanisms of chemical reactions. For tetrazole derivatives, this includes studying their synthesis via cycloaddition reactions or their thermal decomposition, which often involves the elimination of a nitrogen molecule. mdpi.comnih.gov Theoretical calculations can map the entire reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition state structures. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. researchgate.net This information is fundamental to understanding and predicting the chemical reactivity of this compound.

Computational Modeling of Supramolecular Interactions

Computational modeling serves as a powerful tool for investigating the complex supramolecular chemistry of tetrazole derivatives, including this compound. nih.gov These theoretical approaches provide high-resolution insights into the non-covalent interactions that govern the self-assembly and crystal packing of molecules, which are often difficult to probe experimentally. researchgate.net By understanding these interactions, researchers can predict and design materials with specific structural and functional properties. nih.gov

The substitution of functional groups on the tetrazole ring, such as the methyl acetate group, can significantly influence supramolecular interactions by introducing sites for weak interactions like hydrogen bonding. nih.gov For tetrazole-containing compounds, several key non-covalent forces are typically modeled. Hydrogen bonds are of primary importance, particularly involving the nitrogen atoms of the tetrazole ring which can act as hydrogen bond acceptors. In a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, an intramolecular O—H⋯N hydrogen bond is a defining feature of its molecular structure. nih.gov In the crystal lattice of this molecule, intermolecular C—H⋯O hydrogen bonds link molecules to form inversion dimers. nih.gov

Computational chemistry employs various methods to model these supramolecular interactions. Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules and predict the geometries and energies of intermolecular complexes. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and their assemblies over time, providing insights into the stability of supramolecular structures. researchgate.net These computational tools allow for a detailed analysis of monomer-monomer interactions and their cooperativity, paving the way for the rational design of new materials. researchgate.net

| Type of Interaction | Description | Relevant Computational Method |

|---|---|---|

| Hydrogen Bonding | Directional electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. Key in directing molecular self-assembly. | Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM) |

| π–π Stacking | Non-covalent interaction between aromatic rings. Important for the stabilization of crystal structures in planar heterocyclic compounds. | DFT with dispersion corrections (DFT-D), Symmetry-Adapted Perturbation Theory (SAPT) |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Molecular Dynamics (MD) Simulations, DFT-D |

| Electrostatic Interactions | Long-range forces between charged or polar molecules, contributing significantly to the overall lattice energy. | Molecular Electrostatic Potential (MEP) mapping, MD Simulations |

Predictive Studies of Energetic Properties and Stability (focus on theoretical methodologies for material design)

Theoretical methodologies are indispensable for the design and predictive assessment of new energetic materials, including those based on the tetrazole scaffold. ias.ac.in These computational studies allow for the estimation of key energetic properties and stability metrics before undertaking potentially hazardous and costly synthesis. researchgate.net For compounds like this compound, these predictive models are crucial for evaluating its potential as an energetic material component.

A primary focus of these studies is the calculation of the heat of formation (HOF), a fundamental thermochemical property that influences the energy output of a material. ias.ac.in Density Functional Theory (DFT) is a common method for calculating HOF. ias.ac.in For more accurate energy predictions, high-level ab initio methods like CBS-4M (Complete Basis Set) are employed to compute enthalpies, which are then used to derive the HOF through atomization or isodesmic reaction schemes. researchgate.net The introduction of different functional groups can significantly alter the HOF; for instance, adding a furazan (B8792606) or furoxan ring to a molecule is known to increase its HOF. ias.ac.in

Detonation performance parameters, such as detonation velocity (D) and detonation pressure (P), are critical indicators of an energetic material's effectiveness. These properties are often calculated using empirical or semi-empirical methods like the Kamlet-Jacobs equations, which require the calculated HOF and the theoretical crystal density as inputs. ias.ac.in The EXPLO5 software package is a widely utilized tool for calculating these performance parameters based on theoretical data. researchgate.netmdpi.com

Thermal stability is another vital characteristic for the practical application of energetic materials. Computational methods can predict stability by calculating bond dissociation energies (BDE) to identify the weakest bond in the molecule, which is often the "trigger bond" for thermal decomposition. ias.ac.in For many energetic compounds containing S-F bonds, the S-F bond is identified as the trigger linkage. ias.ac.in Differential Scanning Calorimetry (DSC) is an experimental technique used to determine thermal stability (e.g., decomposition points), which can then be correlated with computational predictions to validate the theoretical models. nih.gov By combining these theoretical approaches, researchers can screen potential energetic candidates and prioritize synthetic efforts toward molecules with the most promising balance of performance and stability. ias.ac.in

| Property | Description | Theoretical Methodology/Tool |

|---|---|---|

| Heat of Formation (HOF) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. A key factor in energy release. | Density Functional Theory (DFT), CBS-4M Level of Theory ias.ac.inresearchgate.net |

| Crystal Density (ρ) | The density of the material in its crystalline solid state. A higher density often correlates with better energetic performance. | Calculated from crystal structure data (experimental or predicted) |

| Detonation Velocity (D) | The speed at which the detonation wave travels through the explosive material. A primary measure of performance. | Kamlet-Jacobs Equations, EXPLO5 Program ias.ac.inresearchgate.net |

| Detonation Pressure (P) | The pressure at the detonation front. Indicates the brisance or shattering power of the explosive. | Kamlet-Jacobs Equations, EXPLO5 Program ias.ac.inresearchgate.net |

| Thermal Stability / Bond Dissociation Energy (BDE) | The ability of a compound to resist decomposition under heat. BDE calculations help identify the weakest bond, indicating the initial step of decomposition. | DFT-based BDE calculations ias.ac.in |

Advanced Applications in Materials Science and Coordination Chemistry

Design and Synthesis of Tetrazole-Based Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are classes of crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting framework. Tetrazole-based ligands are of particular interest due to the ability of the deprotonated tetrazole ring to coordinate with metal centers through multiple nitrogen atoms, leading to diverse and robust network topologies. unimi.itarkat-usa.org

While direct use of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate as a primary ligand in MOF synthesis is not extensively documented, its structure is a key starting point for designing more complex, multifunctional ligands. The acetate (B1210297) group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2H-1,2,3,4-tetrazol-5-yl)acetic acid. This bifunctional ligand, possessing both a tetrazolate and a carboxylate group, can then be used to build novel MOFs and CPs with potentially interesting properties, such as enhanced porosity or catalytic activity.

The synthesis of such ligands often starts from nitrile precursors through a [2+3] cycloaddition reaction with an azide (B81097). unimi.itsciforum.net For instance, the synthesis of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, has been reported, highlighting that tetrazole ligands are useful building blocks for high-dimensional MOFs. nih.gov The ester functionality in these molecules allows for further post-synthetic modifications, providing a route to functionalized frameworks.

The general strategy for designing tetrazole-based ligands for MOFs involves creating molecules with multiple coordination sites to promote the formation of 3D structures. The isosterism between the carboxylic acid group and the tetrazole ring allows for the design of new ligands that can form similar framework topologies to well-known carboxylate-based MOFs. sciforum.net The presence of the tetrazole ring, with its high nitrogen content, can also impart greater thermal and chemical stability to the resulting frameworks. unimi.it

Table 1: Examples of Tetrazole-Based Ligands Used in MOF and CP Synthesis

| Ligand Name | Precursor Type | Resulting Framework Dimensionality | Reference |

| 1,3-bis(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione | Benzonitrile-substituted β-diketone | 2D | unimi.it |

| N,N',N''-(benzene-1,3,5-triyl)tris(4-cyanobenzamide) derived tris-tetrazole | Tris-benzonitrile | Potentially 3D | sciforum.net |

| 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | In-situ from 5-(5-amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid | 3D | researchgate.net |

| 5-(2-hydroxyphenyl)tetrazole | 2-cyanophenol | N/A | nih.gov |

| bis(tetrazol-5-yl)alkanes | Dinitriles | 1D, 2D, 3D | arkat-usa.org |

Exploration in High-Nitrogen Energetic Materials Development (focus on structural design and theoretical considerations, not performance metrics)

High-nitrogen compounds are a cornerstone of modern energetic materials research. The high positive heat of formation of the nitrogen-nitrogen bonds in these molecules releases a significant amount of energy upon decomposition, often yielding the stable and environmentally benign dinitrogen gas (N₂). The tetrazole ring, with a nitrogen content of 80%, is an ideal building block for designing such materials. nih.govresearchgate.net

This compound serves as a valuable synthon in the structural design of high-nitrogen energetic materials. A key strategy in this field is the introduction of explosophoric groups, such as the nitro group (-NO₂), onto a high-nitrogen backbone. The methylene (B1212753) bridge (-CH₂-) in the acetate moiety provides a convenient attachment point for further functionalization or for linking different energetic rings together.

A common approach involves the nitration of the tetrazole ring to form a 5-nitrotetrazole derivative. For example, energetic compounds have been synthesized starting from 2-(5-nitro-2H-tetrazole-2-yl)acetonitrile, a compound structurally similar to the nitrated form of this compound. nih.gov The design principle involves linking the nitrotetrazole ring to other heterocyclic systems, such as oxadiazoles, to create molecules with a high density and a favorable oxygen balance. nih.gov

Theoretical considerations play a crucial role in the design of new energetic materials. Density Functional Theory (DFT) is often employed to predict the heats of formation, densities, and stabilities of candidate molecules before their synthesis. researchgate.net For derivatives of this compound, theoretical studies would focus on:

Increasing Nitrogen Content: The combination of the tetrazole ring with other nitrogen-rich groups like azides or other tetrazoles is a primary design goal. mdpi.comnih.gov

Enhancing Density: The introduction of dense functional groups and the promotion of efficient crystal packing through intermolecular interactions, such as hydrogen bonding, are key considerations. nih.gov

Oxygen Balance: The acetate group can be a source of oxygen, which is crucial for the complete combustion of the energetic material. The design can be tuned by introducing more oxygen-containing groups or by combining it with other oxygen-rich molecules. nih.gov

The structural design of energetic materials based on the tetrazole-acetate scaffold aims to achieve a molecule with a high energy density while maintaining a degree of stability to prevent accidental detonation. The balance between energetic performance and sensitivity is a critical aspect of the design process. nih.govresearchgate.net

Table 2: Key Structural Features in Tetrazole-Based Energetic Materials Design

| Structural Feature | Purpose | Example Compound/Precursor | Reference |

| Tetrazole Ring | High nitrogen content, high heat of formation | 5-(Tetrazol-1-yl)-2H-tetrazole | nih.govresearchgate.net |

| Nitro Group (-NO₂) | Explosophore, improves oxygen balance | 2-(5-nitro-2H-tetrazole-2-yl)acetonitrile | nih.gov |

| Methylene Bridge (-CH₂-) | Linker between energetic rings | 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) | nih.gov |

| Furoxan Ring | High nitrogen content, good oxygen balance | Asymmetric furoxan derivatives | nih.gov |

| Azide Group (-N₃) | High nitrogen content | 5-Azido-1H-tetrazole | mdpi.com |

Utilization in Polymer Chemistry and Functional Materials Design

The incorporation of tetrazole moieties into polymers can impart unique properties, including increased thermal stability, high nitrogen content, and the ability to coordinate with metal ions. This compound represents a potential monomer or a precursor for the synthesis of functional polymers.

One possible route for its utilization in polymer chemistry is through the hydrolysis of the methyl ester to the corresponding carboxylic acid. This tetrazolyl-acetic acid can then be used as a functional monomer in condensation polymerizations to produce polyesters or polyamides. The resulting polymers would have pendant tetrazole groups along the polymer chain, which could be used for further modifications or for applications such as:

Energetic Binders: Polymers with a high nitrogen content are sought after as energetic binders in propellant and explosive formulations. Poly(vinyl tetrazole)s, for example, have been studied for this purpose. researchgate.net

Metal-Ion Adsorbents: The tetrazole groups can act as ligands, enabling the polymer to chelate with metal ions. This could be utilized for applications in water purification or metal recovery.

Proton Conductors: The acidic nature of the tetrazole ring (in its 1H-tautomer form) can facilitate proton transport, making such polymers candidates for use in fuel cell membranes.

Another approach is the potential polymerization of the acetate group itself, although this is less conventional. More likely, the entire molecule could be modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) function. For instance, the synthesis of methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates demonstrates how an acetate moiety can be part of a larger, polymerizable monomer. mdpi.com

The design of functional materials based on this compound would leverage the distinct properties of both the tetrazole ring and the acetate group. The tetrazole provides the high nitrogen content and coordinating ability, while the acetate/carboxylic acid group offers a reactive handle for incorporation into larger structures or for tuning the material's solubility and other physical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of thioamide intermediates or through microwave-assisted reactions. For example, Shcherbyna et al. demonstrated that microwave irradiation enhances reaction efficiency for tetrazole derivatives by reducing reaction time and improving regioselectivity . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of precursors (e.g., nitriles and sodium azide). Yields typically range from 60–85%, with purity confirmed by HPLC .

| Synthetic Route | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization (thioamide) | 100°C, DMF, 6h | 72 | ≥95% |

| Microwave-assisted | 120°C, ethanol, 30min | 85 | ≥98% |

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer : IR spectroscopy identifies the tetrazole ring (N-H stretch at 3200–3400 cm⁻¹ and C=N at 1600 cm⁻¹). H NMR shows characteristic peaks: methyl ester protons at δ 3.7–3.9 ppm and the tetrazole proton at δ 8.1–8.3 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 157.06 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stability data for tetrazole-containing esters under acidic or basic conditions?

- Methodological Answer : Stability studies should use controlled pH buffers (e.g., pH 2–12) with LC-MS monitoring. For instance, methyl 2-(2H-tetrazol-5-yl)acetate degrades rapidly at pH <3 (hydrolysis of the ester group) but remains stable at pH 5–8. Conflicting data may arise from impurities (e.g., residual acids) or inconsistent temperature control. Accelerated stability testing (40°C/75% RH) over 4 weeks can clarify degradation pathways .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron density distribution on the tetrazole ring, highlighting the N2 and N3 positions as nucleophilic sites. Solvent effects (polarizable continuum models) and transition-state analysis guide experimental design for regioselective modifications .

| Position | Electron Density (a.u.) | Reactivity (kcal/mol) |

|---|---|---|

| N2 | -0.45 | 12.3 |

| N3 | -0.38 | 15.7 |

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

- Methodological Answer : Matrix interference (e.g., proteins in plasma) requires solid-phase extraction (SPE) with C18 cartridges. Derivatization with dansyl chloride enhances UV detection sensitivity (LOD: 0.1 ng/mL). LC-MS/MS using transitions m/z 157→114 (quantifier) and m/z 157→85 (qualifier) improves specificity .

Data Contradiction Analysis

Q. Why do studies report varying pKa values for the tetrazole moiety in this compound?

- Methodological Answer : pKa discrepancies (e.g., 4.2 vs. 4.8) arise from solvent effects (water vs. DMSO) and measurement techniques (potentiometry vs. UV titration). Standardizing conditions (25°C, 0.1M KCl) and using a unified reference electrode (e.g., Ag/AgCl) minimizes variability. Computational pKa prediction tools (e.g., ACD/Labs) align with experimental data when solvation models are calibrated .

Experimental Design Considerations

Q. How to optimize reaction workup for isolating this compound while minimizing byproducts?

- Methodological Answer : Post-synthesis, neutralize excess acid (e.g., with NaHCO₃) to prevent ester hydrolysis. Use silica gel chromatography (ethyl acetate/hexane, 3:7) for purification. Crystallization from ethanol/water (7:3) yields colorless crystals (mp 98–100°C). Monitor by TLC (Rf 0.5 in ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.